N-(butan-2-yl)-2,2-diphenylacetamide
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Overview
Description
N~1~-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE is an organic compound characterized by the presence of a sec-butyl group attached to the nitrogen atom of a diphenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE typically involves the reaction of 2,2-diphenylacetic acid with sec-butylamine under appropriate conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to produce 2,2-diphenylacetic acid and sec-butylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong nucleophiles such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Major Products:
Nucleophilic Substitution: Substituted amides.
Oxidation: N-oxides.
Reduction: Amines.
Hydrolysis: 2,2-diphenylacetic acid and sec-butylamine.
Scientific Research Applications
N~1~-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N~1~-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE can be compared with other similar compounds such as:
N~1~-(tert-BUTYL)-2,2-DIPHENYLACETAMIDE: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N~1~-(iso-BUTYL)-2,2-DIPHENYLACETAMIDE: Contains an iso-butyl group.
N~1~-(n-BUTYL)-2,2-DIPHENYLACETAMIDE: Features a normal butyl group.
Uniqueness: The sec-butyl group in N1-(SEC-BUTYL)-2,2-DIPHENYLACETAMIDE imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different butyl groups.
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-butan-2-yl-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H21NO/c1-3-14(2)19-18(20)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3,(H,19,20) |
InChI Key |
HBYNPZLVZUFNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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